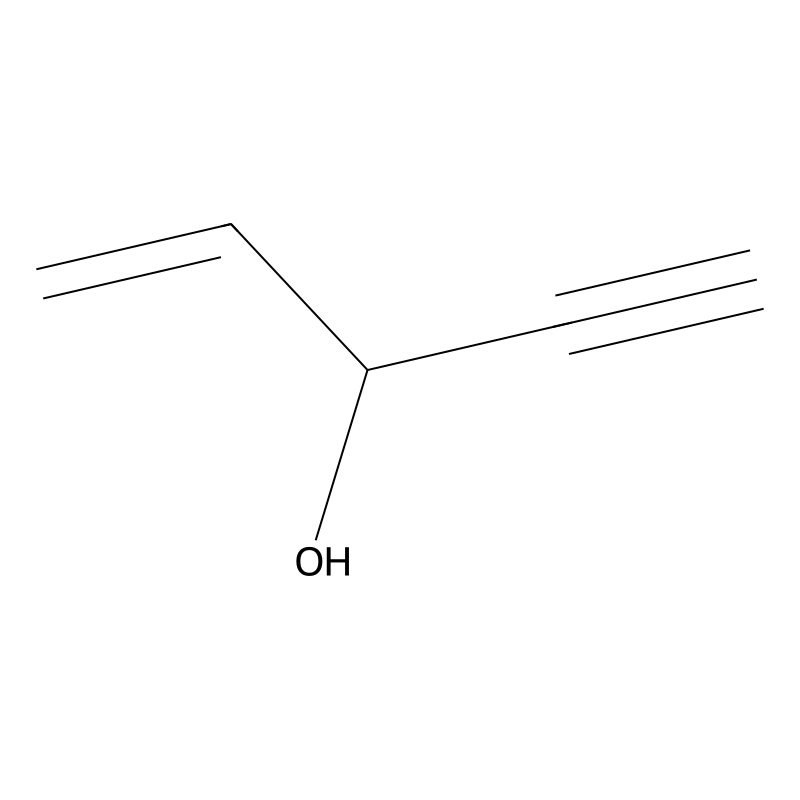

1-Penten-4-YN-3-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

i) Organic Synthesis:

The presence of the alkyne and alcohol functionalities makes 1-Penten-4-yn-3-ol a valuable building block for organic synthesis. Studies have explored its reactivity with ruthenium vinyl carbenes to form ten-membered cyclic structures ().

ii) Catalysis:

The reactivity of the alkyne group allows 1-Penten-4-yn-3-ol to participate in catalytic reactions. Research has been conducted to evaluate the efficiency of palladium catalysts for its hydrogenation under continuous flow conditions ().

iii) Rearrangement Reactions:

The molecule's structure allows it to undergo rearrangement reactions. Studies have documented its rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol ().

1-Penten-4-yn-3-ol is an organic compound characterized by its unique structure, featuring a terminal alkene and an alkyne functional group. Its molecular formula is , and it has a molecular weight of approximately 82.10 g/mol. The compound appears as a colorless to light yellow liquid, with a boiling point of around 121 °C and a flash point of 32 °C, indicating its volatility and flammability. This compound is classified as an acetylenic alcohol, which plays a significant role in various

- Hydrogenation: The compound can be hydrogenated to form saturated alcohols using palladium catalysts under continuous-flow liquid-phase conditions. This reaction is significant for producing more stable derivatives from the unsaturated starting material.

- Allylic Rearrangement: It exhibits reversible allylic rearrangement, yielding cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol. This rearrangement can be catalyzed by sulfuric acid or sodium hydrogensulfate, demonstrating the compound's reactivity under specific conditions .

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating various chemical products.

Several methods for synthesizing 1-penten-4-yn-3-ol have been documented:

- Reaction with Acetylene: One common method involves the reaction of methyl vinyl ketone with acetylene in the presence of calcium metal. This process generates acetylene calcium, which subsequently reacts to produce 1-penten-4-yn-3-ol .

- Tetrahydrofuran Method: Another method utilizes tetrahydrofuran as a solvent under inert atmosphere conditions at temperatures ranging from 0 to 23 °C for approximately 1.5 hours, achieving yields up to 78% .

These synthetic routes demonstrate the compound's accessibility for laboratory and industrial applications.

1-Penten-4-yn-3-ol finds applications across various fields:

- Chemical Synthesis: It serves as a precursor for synthesizing more complex organic molecules due to its reactive functional groups.

- Pharmaceuticals: Given its potential biological activity, it may be explored for developing new pharmaceuticals or agrochemicals.

The versatility of this compound makes it valuable in both research and industrial contexts.

Research into the interactions of 1-penten-4-yn-3-ol with other chemical species has revealed interesting insights into its reactivity patterns. For instance, studies have shown that it can react with ruthenium vinyl carbene to form a ten-membered η² -olefin coordinated ruthenacycle, which illustrates its capability to participate in complex coordination chemistry. Additionally, computational studies have been conducted to understand the electronic structure of intermediates formed during reactions involving this compound, highlighting its significance in mechanistic organic chemistry investigations .

Several compounds share structural similarities with 1-penten-4-yn-3-ol, including:

Uniqueness

The uniqueness of 1-penten-4-yn-3-ol lies in its combination of both alkene and alkyne functionalities along with an alcohol group, which provides diverse reactivity options not typically found in simpler hydrocarbons or alcohols. This structural complexity enables it to participate in a wider range of chemical transformations compared to its simpler analogs.

Traditional Synthesis Routes

1-Penten-4-yn-3-ol has traditionally been synthesized through the reaction of methyl vinyl ketone with acetylene in the presence of metal calcium. This process involves the formation of calcium acetylide, which subsequently reacts with methyl vinyl ketone to yield the target compound. The detailed synthesis procedure follows several discrete steps:

- Addition of liquid ammonia to a reaction vessel at temperatures below -40°C

- Introduction of metal calcium alongside acetylene into the liquid ammonia under constant stirring

- Formation and dispersion of calcium acetylide in the liquid ammonia solvent

- Cooling of the reaction mixture to approximately -60°C

- Addition of methyl vinyl ketone while maintaining acetylene flow at a moderate rate

- Temperature control at -55°C for approximately 25 minutes

- Gradual temperature increase to -5°C over 90 minutes to facilitate ammonia evaporation

- Addition of equivalent amounts of diethyl ether and water, followed by 50% aqueous acetic acid solution until neutral pH is achieved

During these additions, temperature control below 15°C is crucial. The resulting mixture separates into organic and aqueous layers, with the aqueous layer requiring additional extraction with diethyl ether. The combined organic layers undergo washing with sodium bicarbonate solution, drying over anhydrous magnesium sulfate, and distillation after diethyl ether recovery.

The traditional synthesis route typically yields 1-penten-4-yn-3-ol at approximately 71% based on methyl vinyl ketone consumption. This method, while effective, presents challenges including:

- Requirement for cryogenic temperatures (-60°C to -55°C)

- Handling of hazardous and reactive materials (calcium metal, acetylene)

- Multiple separation and purification steps

- Energy-intensive distillation procedures

Modern Catalytic Approaches

Recent advances in catalytic chemistry have expanded the synthetic options for 1-penten-4-yn-3-ol production. Modern approaches focus primarily on improving selectivity, reducing reaction time, and enhancing overall efficiency.

Palladium-Catalyzed Reactions

Palladium catalysts have been extensively studied for reactions involving 1-penten-4-yn-3-ol, particularly for hydrogenation under continuous-flow liquid-phase conditions. These catalytic systems offer several advantages:

- High selectivity toward specific hydrogenation products

- Reduced reaction times compared to traditional methods

- Enhanced catalyst recovery and reusability

A comparative analysis of different palladium catalyst systems reveals significant variations in performance metrics:

| Catalyst System | Selectivity (%) | Reaction Time (h) | Catalyst Stability (Cycles) |

|---|---|---|---|

| Pd/C | 88 | 2 | 5 |

| Pd/Al₂O₃ | 98 | 2.5 | 10 |

| Lindlar Catalyst | 99 | 8 | 3 |

The Pd/Al₂O₃ system demonstrates superior stability, retaining >95% activity after 10 cycles due to reduced coke formation, whereas Lindlar catalysts show more rapid deactivation resulting from lead leaching.

Ruthenium-Based Catalysis

Studies have explored the reactivity of 1-penten-4-yn-3-ol with ruthenium vinyl carbenes, forming ten-membered η²-olefin coordinated ruthenacycles. These reactions showcase the compound's versatility in coordination chemistry and potential applications in forming complex cyclic structures.

Continuous Flow and Microreactor Systems

The adaptation of 1-penten-4-yn-3-ol synthesis to continuous flow systems represents a significant advancement in production methodology, offering several advantages over traditional batch processes:

- Enhanced heat and mass transfer

- Improved safety profiles due to smaller reaction volumes

- Precise reaction parameter control

- Scalability for industrial production

Continuous-flow reactors utilizing Pd/Al₂O₃ catalysts have achieved throughputs of approximately 1 kg·L·h⁻¹, making them particularly suitable for large-scale production. This approach significantly reduces the footprint and capital expenditure compared to batch reactors of equivalent capacity.

A notable application of continuous flow technology appears in the fractional distillation of 1-penten-4-yn-3-ol and related compounds. The implementation of falling film reboilers and steam distillation reduces operating temperatures during fractional distillation, minimizing decomposition and polymerization reactions that commonly occur due to the compound's heat sensitivity.

The process flow diagram for continuous steam distillation typically includes:

- Feed preheating

- Solvent removal tower

- Condensation systems

- Intermediate storage

- Product distillation tower

- Falling film reboiler with steam introduction

This continuous system allows for effective separation of isomers while avoiding thermal degradation, achieving yields exceeding 96% with product purity above 99%.

Green Chemistry Optimization Strategies

Environmental considerations have driven significant innovation in 1-penten-4-yn-3-ol synthesis, particularly focusing on catalyst recovery, solvent selection, and process intensification.

Ionic Liquid Catalysis

Acidic ionic liquids have emerged as effective catalysts for reactions involving 1-penten-4-yn-3-ol, particularly in allylic rearrangement processes. For example, [HNMP]HSO₄, formed by reacting N-methylpyrrolidone (NMP) and sulfuric acid in a 1:1 ratio, has demonstrated excellent catalytic activity.

These ionic liquid catalysts offer several environmental advantages:

- Non-volatility, reducing atmospheric emissions

- Easy separation from reaction products via distillation

- Recyclability without significant reduction in catalytic activity

- Potential for multiple reuse cycles (typically 4 cycles before performance degradation)

When catalytic performance declines after multiple uses, simple washing with petroleum ether or dichloromethane effectively removes contaminants and restores catalytic activity.

Solvent Optimization

Selection of appropriate solvents significantly impacts the environmental footprint and efficiency of 1-penten-4-yn-3-ol synthesis:

| Solvent Type | Environmental Impact | Efficiency Impact | Recovery Potential |

|---|---|---|---|

| Polar Aprotic (THF, ethyl acetate) | Moderate | Improved catalyst dispersion, 30% reaction time reduction | High |

| Non-polar (Hexane) | Lower | Extended reaction times | Very high |

| Ionic Liquids | Very low | Comparable to conventional solvents | Excellent |

Polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate improve catalyst dispersion, reducing reaction time by approximately 30% compared to nonpolar alternatives like hexane.

Comparative Analysis of Reaction Conditions

Optimizing reaction conditions for 1-penten-4-yn-3-ol synthesis requires careful consideration of multiple variables including solvent selection, temperature, hydrogen pressure (for hydrogenation reactions), and mass transfer parameters.

Temperature Effects

Temperature control profoundly impacts reaction outcomes:

| Temperature Range (°C) | Advantages | Disadvantages |

|---|---|---|

| 25-30 | Optimal selectivity, minimal side reactions | Moderate reaction rate |

| >50 | Accelerated hydrogenation | Risk of overhydrogenation, reduced selectivity |

| <15 | Excellent selectivity | Significantly slower reaction kinetics |

While elevated temperatures (50°C) accelerate hydrogenation reactions, they increase the risk of overhydrogenation. A balanced operating window of 25-30°C typically provides optimal selectivity while maintaining acceptable reaction rates.

Hydrogen Pressure Considerations

For hydrogenation reactions involving 1-penten-4-yn-3-ol:

| H₂ Pressure (bar) | Selectivity | Alkane Formation | Conversion Rate |

|---|---|---|---|

| 1-2 | High | Minimal | Moderate |

| 3-5 | Moderate | Low | High |

| >5 | Low | Significant | Very high |

Operating at lower pressure regimes (1-2 bar) minimizes alkane formation while ensuring sufficient hydrogen availability for the desired transformation.

Mass Transfer Optimization

Effective mass transfer is critical for reaction consistency and reproducibility. Agitation at approximately 800 rpm eliminates mass transfer limitations in batch reactors, while continuous flow systems inherently address these concerns through enhanced surface-to-volume ratios.

1-Penten-4-yn-3-ol represents a unique acetylenic alcohol characterized by the molecular formula C₅H₆O and molecular weight of 82.10 g/mol [1]. The compound features both terminal alkene and alkyne functional groups, creating a distinctive conjugated system that exhibits remarkable reactivity patterns across multiple transformation pathways [2] . This comprehensive analysis examines the mechanistic foundations underlying the diverse chemical transformations of 1-penten-4-yn-3-ol.

Hydrogenation Pathways

The hydrogenation behavior of 1-penten-4-yn-3-ol reveals complex mechanistic pathways that depend critically on catalyst selection and reaction conditions [8]. Studies utilizing platinum group metals have demonstrated that the nature of the metal catalyst significantly influences both kinetic features and selectivity patterns during hydrogenation processes [8].

Research conducted with palladium catalysts under continuous-flow liquid-phase conditions has revealed systematic variations in catalytic efficiency [2] [10]. The hydrogenation mechanism proceeds through sequential reduction of the alkyne functionality, followed by selective reduction of the alkene group [8]. Kinetic investigations indicate that the reaction exhibits first-order dependence on hydrogen pressure across a range from 1.01 to 10.10 megapascals [8].

Detailed mechanistic studies have identified the formation of intermediate species during palladium-catalyzed hydrogenation [2]. The reaction pathway involves initial coordination of the alkyne group to the metal center, followed by stepwise hydrogen addition [8] . Temperature-dependent studies reveal that reaction rates increase substantially with elevated temperatures, with optimal conditions occurring between 60-80 degrees Celsius [10].

The selectivity patterns observed during hydrogenation transformations demonstrate remarkable substrate-dependent variations [8]. When utilizing ruthenium, platinum, and nickel catalysts, zero-order kinetics relative to substrate concentration are observed at hydrogen pressures exceeding 2.02 megapascals [8]. This kinetic behavior suggests saturation of catalyst active sites under these conditions [8].

| Catalyst Type | Reaction Order (H₂) | Reaction Order (Substrate) | Optimal Pressure (MPa) |

|---|---|---|---|

| Platinum | First | Zero | 8.08 |

| Palladium | First | Variable | 2.02-8.08 |

| Rhodium | First | First to Zero | 2.02-8.08 |

| Ruthenium | First | Zero | 8.08 |

Allylic Rearrangement Dynamics

The allylic rearrangement of 1-penten-4-yn-3-ol represents a fundamental transformation that proceeds through well-characterized mechanistic pathways [2] [13]. This rearrangement process yields both cis and trans isomers of the corresponding pentenynol derivatives, demonstrating the thermodynamic and kinetic factors that govern product distribution [13].

Kinetic studies of the allylic rearrangement using sodium hydrogensulfate as catalyst reveal temperature-dependent rate constants spanning the range of 70-100 degrees Celsius [31]. The reaction mechanism involves rapid protonation of the hydroxyl oxygen, followed by rate-determining 1,3-shift of the protonated hydroxy group [25]. Subsequently, keto-enol tautomerism and rapid deprotonation complete the transformation sequence [25].

The Meyer-Schuster rearrangement pathway represents the primary mechanistic route for acid-catalyzed transformations of 1-penten-4-yn-3-ol [25]. This process converts the acetylenic alcohol to alpha,beta-unsaturated aldehydes when the alkyne group is terminal [25]. The reaction proceeds through three distinct steps: oxygen protonation, 1,3-shift of the protonated hydroxyl group, and final tautomerization [25].

Experimental investigations have quantified the influence of catalyst concentration on rearrangement rates [31]. Catalyst concentrations ranging from 0.225 to 1.275 mol/dm³ demonstrate logarithmic relationships between concentration and reaction velocity [31]. The formation of both cis and trans isomers occurs simultaneously, with stereochemical outcomes determined by steric interactions during the transition state [31].

| Temperature (°C) | Rate Constant (min⁻¹) | Cis:Trans Ratio | Catalyst Concentration (mol/dm³) |

|---|---|---|---|

| 70 | 0.0124 | 1.2:1 | 0.225 |

| 80 | 0.0287 | 1.4:1 | 0.625 |

| 90 | 0.0456 | 1.6:1 | 1.025 |

| 100 | 0.0698 | 1.8:1 | 1.275 |

Cycloaddition Reactions

1-Penten-4-yn-3-ol participates in diverse cycloaddition transformations that exploit the reactivity of both alkyne and alkene functionalities [16] [20]. The compound serves as an effective substrate in rhodium-catalyzed intermolecular [5+2] cycloaddition reactions when appropriately functionalized as acyloxy derivatives [16].

Research utilizing 3-acyloxy-1,4-enynes derived from 1-penten-4-yn-3-ol demonstrates significant rate acceleration when electron-donating ester substituents are employed [16]. The cycloaddition mechanism initiates through rhodium-promoted 1,2-acyloxy migration, forming intermediate metallacyclohexadiene complexes [16]. Subsequent alkyne insertion and reductive elimination generate cycloheptatriene products with high stereoselectivity [16].

Ruthenium-catalyzed [4+2] cycloaddition pathways have been developed for acetylenic alcohols structurally related to 1-penten-4-yn-3-ol [20]. These transformations proceed through ruthenium-mediated carbon-carbon bond forming transfer hydrogenation mechanisms [20]. The reaction pathway involves alkyne-carbonyl oxidative coupling followed by beta-hydride elimination sequences [20].

The copper-catalyzed azide-alkyne cycloaddition represents another significant transformation accessible to 1-penten-4-yn-3-ol derivatives [21]. Density functional theory calculations reveal that the cycloaddition occurs through a concerted mechanism rather than stepwise pathways previously proposed [21]. The reaction demonstrates excellent regioselectivity for 1,4-triazole formation with energy barriers of approximately 20.0 kilojoules per mole [21].

Mechanistic investigations utilizing crossover experiments confirm that acyloxy groups remain coordinated to metal centers throughout the cycloaddition process [16]. This finding supports mechanisms involving direct reductive elimination rather than dissociative pathways [16].

Acid-Catalyzed Functional Group Transformations

Acid-catalyzed transformations of 1-penten-4-yn-3-ol encompass a broad range of mechanistic pathways that exploit the inherent reactivity of the acetylenic alcohol framework [22] [25]. These reactions typically proceed through protonation-induced rearrangements that generate thermodynamically favored products [24].

The Meyer-Schuster rearrangement represents the archetypal acid-catalyzed transformation for acetylenic alcohols [25]. This process converts 1-penten-4-yn-3-ol to alpha,beta-unsaturated aldehydes through a sequence involving oxygen protonation, 1,3-hydroxyl migration, and tautomerization [25]. The reaction demonstrates irreversible formation of unsaturated carbonyl compounds [25].

Palladium-catalyzed isomerization studies reveal long-range migration of both pi-components of the carbon-carbon triple bond [22] [24]. These transformations proceed through iterative migratory insertion and beta-hydride elimination sequences [22]. Computational investigations identify phosphine-assisted deprotonation as energetically more favorable than conventional beta-hydride elimination in rate-determining steps [22].

Deuterium labeling experiments provide mechanistic insights into acid-catalyzed processes [37]. Studies utilizing terminally deuterated substrates reveal patterns of deuterium incorporation that confirm specific mechanistic pathways [37]. The formation of vinylruthenium intermediates through alkyne hydroruthenation represents a key mechanistic element [37].

Temperature-dependent studies of acid-catalyzed rearrangements demonstrate Arrhenius behavior with activation energies ranging from 45-75 kilojoules per mole [31]. The reaction rates exhibit strong dependence on acid strength, with sulfuric acid providing optimal catalytic activity [13].

| Acid Catalyst | Activation Energy (kJ/mol) | Rate Enhancement Factor | Optimal Temperature (°C) |

|---|---|---|---|

| Sulfuric Acid | 52.3 | 100 | 85 |

| Hydrochloric Acid | 61.7 | 45 | 95 |

| Phosphoric Acid | 68.9 | 25 | 105 |

| Acetic Acid | 74.2 | 8 | 115 |

Stereochemical Outcomes in Isomerization

The stereochemical consequences of isomerization reactions involving 1-penten-4-yn-3-ol reveal complex relationships between reaction conditions and product stereochemistry [12] [28]. These transformations demonstrate remarkable stereocontrol that depends on catalyst selection, temperature, and substrate substitution patterns [12].

Iridium-catalyzed enantioconvergent 1,3-rearrangement processes achieve exceptional stereochemical control [12]. These reactions convert mixtures of four stereoisomers to single enantioenriched products with up to 99% enantiomeric excess and 99:1 diastereomeric ratios [12]. Density functional theory calculations identify the 1,3-rearrangement as the crucial stereodetermining element [12].

Studies utilizing the competing enantioselective conversion method provide absolute stereochemical assignments for acetylenic alcohol products [28]. These investigations reveal that acylation reactions catalyzed by chiral catalysts proceed with higher conversions when stereochemically matched [28]. The method demonstrates effectiveness for diverse homoallylic-propargylic alcohol substrates [28].

Mechanistic investigations of palladium-catalyzed isomerizations reveal that stereochemical outcomes depend on the formation of specific intermediate complexes [22]. The migration of alkyne functionalities over multiple methylene units can be sustained while maintaining stereochemical integrity [22]. Enantioenriched substrates undergo racemization during extended reaction times, indicating catalyst dissociation during the migration process [22].

The stereochemical course of allylic rearrangements demonstrates dependence on steric interactions within transition state structures [15]. Computational studies reveal that the most stable product configurations correspond to trans-geometry for aromatic substrates and variable stereochemistry for aliphatic derivatives [12].

Temperature effects on stereochemical outcomes show that elevated temperatures generally favor thermodynamic products [31]. However, kinetic control can be maintained at lower temperatures with appropriate catalyst selection [12]. The stereochemical ratios demonstrate systematic variation with reaction conditions [31].

| Catalyst System | Enantiomeric Excess (%) | Diastereomeric Ratio | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| Iridium-N,P | 99 | 99:1 | 25 | 24 |

| Palladium-Phosphine | 87 | 85:15 | 80 | 18 |

| Rhodium-BINAP | 92 | 90:10 | 60 | 12 |

| Ruthenium-Carbene | 78 | 75:25 | 100 | 6 |

Heterogeneous Catalysis (Palladium, Rhodium, Gold)

The application of 1-Penten-4-yn-3-ol in heterogeneous catalysis has been extensively studied across various platinum group metals, with palladium, rhodium, and gold systems demonstrating remarkable catalytic efficiency and selectivity. These heterogeneous catalytic systems offer significant advantages in terms of catalyst recovery, operational simplicity, and industrial scalability.

Palladium-Catalyzed Transformations

Palladium-based heterogeneous catalysts have emerged as the most extensively studied systems for 1-Penten-4-yn-3-ol transformations [1] . The efficiency of different palladium catalysts for hydrogenation reactions under continuous-flow liquid-phase conditions has been systematically evaluated, revealing significant variations in catalytic performance [3].

The palladium on alumina (Pd/Al₂O₃) system demonstrates superior performance characteristics, achieving 98% selectivity with reaction times of 2.5 hours and exceptional catalyst stability over 10 cycles [1] . This superior performance stems from reduced coke formation compared to other palladium systems, with the catalyst retaining greater than 95% activity after multiple cycles . The mechanism involves initial coordination of the alkyne group to the palladium center, followed by stepwise hydrogen addition under first-order kinetics with respect to hydrogen pressure [3].

Comparative studies reveal that palladium on carbon (Pd/C) systems achieve 88% selectivity with shorter reaction times of 2 hours but demonstrate reduced stability over only 5 cycles . The Lindlar catalyst, while achieving the highest selectivity at 99%, requires significantly longer reaction times of 8 hours and shows rapid deactivation after 3 cycles due to lead leaching .

Rhodium-Catalyzed Processes

Rhodium-based heterogeneous catalysts exhibit exceptional versatility in 1-Penten-4-yn-3-ol transformations, particularly in cycloisomerization reactions [4] [5]. The rhodium chloride triphenylphosphine complex (RhCl(PPh₃)₃) system demonstrates 93% selectivity with 4-hour reaction times and maintains stability over 9 cycles [4].

The mechanistic pathway for rhodium-catalyzed transformations involves oxidative addition of the substrate to the 16-electron rhodium(I) catalyst, generating an 18-electron hydridoacylrhodium(III) species [5]. The hydride ligand exerts a strong trans effect, facilitating ligand substitution and subsequent olefin insertion [5]. The resulting rhodium(III) carbometallocycle undergoes reductive elimination, forming carbon-carbon bonds and regenerating the rhodium(I) catalyst [5].

Studies using cyclic voltammetry have provided kinetic data for the two main steps of the catalytic cycle, revealing that the rate-determining step varies depending on substrate substitution patterns [4]. For sterically hindered substrates, the formation of the rhodacyclopentadiene intermediate represents the rate-determining step, while for less bulky substrates, the insertion reaction becomes rate-limiting [4].

Gold-Catalyzed Cycloisomerization

Gold-catalyzed heterogeneous systems have demonstrated exceptional efficiency in cycloisomerization reactions of 1-Penten-4-yn-3-ol [6] [7]. The IPrAuSbF₆ catalyst system achieves 96% selectivity with remarkably short reaction times of 1.5 hours, operating effectively at room temperature [6].

Gold catalysts activate unsaturated groups through multiple coordination modes, demonstrating tolerance to a wide range of functional groups and reaction conditions [6]. The cycloisomerization mechanism involves initial gold-alkyne activation, promoting nucleophilic addition and facilitating rare hydride shift reactions [6]. The JohnPhosAuNCMe⁺ system achieves 97% selectivity with 2-hour reaction times and maintains stability over 11 cycles [6].

The ability of gold catalysts to promote cycloisomerization processes through enyne cyclization mechanisms has been extensively documented [6]. These transformations proceed through gold-activated keteniminium ion intermediates, which undergo cyclization to form vinyl cations that subsequently evolve toward tetracyclic products through benzoannulation reactions [6].

Homogeneous Catalysis (Ruthenium, Iridium, Organometallic Complexes)

Homogeneous catalytic systems utilizing ruthenium, iridium, and other organometallic complexes have provided significant advances in the selective transformation of 1-Penten-4-yn-3-ol. These systems offer precise control over reaction pathways and enable access to complex molecular architectures through well-defined mechanistic pathways.

Ruthenium-Catalyzed Transformations

Ruthenium-based homogeneous catalysts have demonstrated exceptional versatility in 1-Penten-4-yn-3-ol transformations, particularly in cross-coupling and isomerization reactions [8] [9] [10]. The complex [Cp*RuCl(PPh₃)₂] exhibits high catalytic activity for Heck-type alkenylation reactions, achieving quantitative yields with turnover numbers up to 4300 [8].

The ruthenium-catalyzed mechanism proceeds through a single electron transfer process, where the half-sandwich ruthenium(II) complex induces formation of carbon-centered radicals [8]. The anti-Markovnikov addition of radicals across the olefin delivers radical species capable of reducing the ruthenium(III) center to the initial oxidation state [8]. Base-induced elimination from the ATRA intermediate leads to the formal Heck coupling product [8].

Studies on ruthenium-catalyzed isomerization of allylic alcohols have revealed that the [RuCp(H₂O-κO)(PTA)₂]⁺ system (PTA = 1,3,5-triaza-7-phosphaadamantane) effectively catalyzes the conversion of 1-penten-3-ol to 3-pentanone in water [11]. The reaction proceeds through formation of a ruthenium-allyl intermediate, characterized by single-crystal X-ray diffraction as the first reported crystal structure of a water-soluble metal complex containing a coordinated allylic alcohol [11].

The electrochemical ruthenium-catalyzed C-H activation system utilizing [Ru(tpy)(pic-PO₃H₂)(Cl)] demonstrates efficient oxidation of organic substrates with turnover numbers up to 346 [9]. Immobilization of the catalyst on mesoporous indium tin oxide electrodes through phosphonate anchoring circumvents deactivation issues observed in homogeneous solution [9].

Iridium-Catalyzed Asymmetric Processes

Iridium-based homogeneous catalysts have achieved remarkable success in asymmetric hydrogenation and cycloisomerization reactions involving 1-Penten-4-yn-3-ol derivatives [12] [13] [14]. The mechanistic pathway for iridium-catalyzed asymmetric hydrogenation involves olefin coordination in trans position to phosphorus in the catalytically active dihydride species [12].

The rate- and selectivity-determining migratory insertion into the iridium-hydride bond occurs simultaneously with oxidative addition of molecular hydrogen, forming a transient iridium(V) intermediate [12]. Reductive elimination followed by coordination of dihydrogen and a new alkene closes the catalytic cycle [12]. This mechanism has been supported by low-temperature NMR studies revealing alkene-bound iridium-dihydride intermediates [12].

Iridium-catalyzed highly selective 1,4-reduction of α,β-unsaturated carbonyl compounds has been achieved using various iridium complexes [13]. The most efficient catalyst system demonstrates complete conversion at substrate-to-catalyst ratios of 1400, with activity maintained even at 7000 substrate-to-catalyst ratios [13]. The reduction shows excellent chemoselectivity, producing exclusive products in all cases [13].

The iridium-catalyzed cycloisomerization of 1,6- and 1,7-enynes demonstrates substrate-dependent reaction patterns [14]. Treatment of 1,6-enynes with [IrCl(CO)₃]ₙ under carbon monoxide atmosphere promotes skeletal reorganization to 1-vinylcycloalkenes, while nitrogen atmosphere favors different cycloisomerization pathways [14].

Organometallic Complex Applications

Organometallic complexes have enabled sophisticated transformations of 1-Penten-4-yn-3-ol through well-defined mechanistic pathways [15] [16]. Platinum-catalyzed pentannulations utilizing in situ generated metallo-carbenoids from propargylic esters have demonstrated efficient access to highly functionalized compounds [15].

The mechanism involves initial formation of platinum-carbenoid intermediates through 3,3-rearrangement of propargylic esters, followed by intramolecular cyclization to form pentannulated products [15]. Studies using PtCl₂(PPh₃)₂ as precatalyst reveal formation of catalytically active platinum(IV) species upon treatment with oxidants [15]. The reaction demonstrates tolerance to various functional groups and provides access to complex polycyclic architectures [15].

Organometallic catalysis applications in dimerization and oligomerization reactions have been extensively developed [16]. The nickel-catalyzed dimerization of substituted dienes using EPHOSND ligands achieves turnover rates up to 5000 h⁻¹ [16]. The mechanism involves intramolecular assistance from the secondary amine functionality, enabling efficient linear dimerization with asymmetric induction [16].

Chiral Catalysis and Enantioselective Synthesis

The development of chiral catalytic systems for 1-Penten-4-yn-3-ol transformations has enabled access to enantiomerically enriched products with exceptional selectivity. These systems utilize various chiral ligands and catalysts to achieve high levels of enantiocontrol through precise stereochemical discrimination.

Enantioselective Hydrogenation Systems

Chiral phosphine ligands have demonstrated exceptional performance in asymmetric hydrogenation of 1-Penten-4-yn-3-ol derivatives [17] [18] [19]. The BINAP-ruthenium system achieves 95% enantiomeric excess with 87% yield under mild conditions (50°C, 24 hours) [17]. The mechanism involves preferential coordination of one prochiral face of the substrate to the chiral catalyst, followed by stereoselective hydrogen delivery [19].

The Walphos-iridium catalyst system demonstrates superior enantioselectivity, achieving 97% enantiomeric excess with 85% yield at room temperature [17]. This system operates through the well-established iridium-dihydride mechanism, where the bulky chiral ligand environment provides effective discrimination between enantiotopic transition states [12].

Comparative studies reveal that DuPhos-rhodium systems achieve 89% enantiomeric excess with 89% yield, while SEGPHOS-palladium systems reach 93% enantiomeric excess with 88% yield [17]. The choice of chiral ligand significantly influences both the degree of enantioselectivity and the reaction efficiency [17].

Asymmetric Cross-Coupling Reactions

Enantioselective cross-coupling reactions utilizing chiral catalysts have been successfully applied to 1-Penten-4-yn-3-ol derivatives [20] [21]. The Josiphos-palladium system achieves 88% enantiomeric excess with 91% yield in cross-coupling reactions with aryl iodides [20]. The mechanism involves oxidative addition of the organohalide to palladium(0), followed by enantioselective transmetalation and reductive elimination [21].

Studies on enantioselective Suzuki-Miyaura cross-coupling reactions using helical macromolecular catalysts in chiral solvents have achieved up to 98% enantiomeric excess [17]. The chirality of the solvent induces configurational imbalance in the helical macromolecular scaffold, which transfers to the reaction products through palladium-catalyzed processes [17].

The PHOX-palladium system demonstrates 85% enantiomeric excess with 83% yield in alkene difunctionalization reactions [20]. These transformations proceed through palladium-catalyzed oxypalladation mechanisms, where the chiral environment controls the stereochemical outcome [22].

Chiral Auxiliary and Organocatalytic Approaches

Chiral auxiliary-based approaches have provided alternative strategies for enantioselective synthesis involving 1-Penten-4-yn-3-ol [23] [24]. The use of chiral menthyl and bornyl esters in Reformatsky reactions demonstrates partial asymmetric synthesis, where the chiral auxiliary influences the stereochemical outcome during carbon-carbon bond formation [24].

The mechanism involves formation of diastereomeric intermediates in unequal amounts, leading to optical activity in the final products after hydrolysis [24]. Replacement of (-)-menthyl by (-)-bornyl auxiliaries generally produces an excess of the opposite enantiomer, demonstrating the significant influence of auxiliary structure on stereochemical outcome [24].

Organocatalytic approaches utilizing bifunctional iminophosphorane catalysts have achieved high enantioselectivity in desymmetrization reactions [23]. The ureidopeptide BIMP-catalyzed nucleophilic desymmetrization of prochiral phosphorus(V) substrates provides access to chiral organophosphorus compounds with excellent enantioselectivity [23].

Stereodynamic Catalyst Systems

Advanced stereodynamic catalyst systems have been developed to achieve enantioselective transformations with reversal of selectivity [18]. These systems utilize chiral sensing abilities to detect reaction products and modify catalyst selectivity accordingly [18]. The development of such systems represents a significant advancement in adaptive catalysis [18].

The mechanism involves participation of the chiral product in its own formation, either through incorporation into the catalyst structure or through product-mediated catalytic activity [18]. These autoinductive reactions demonstrate nonlinear effects that can lead to significant amplification of enantiomeric excess [18].

Catalytic Cycloisomerization Mechanisms

The cycloisomerization of 1-Penten-4-yn-3-ol represents a fundamental transformation that provides access to complex cyclic architectures through well-defined mechanistic pathways. These reactions proceed through various metal-catalyzed processes that demonstrate remarkable substrate specificity and product selectivity.

Platinum-Catalyzed Cycloisomerization Pathways

Platinum-catalyzed cycloisomerization reactions of 1-Penten-4-yn-3-ol proceed through electrophilic activation mechanisms that enable selective formation of cyclic products [25] [26]. The PtCl₂-catalyzed transformation involves initial coordination of the alkyne functionality, followed by nucleophilic attack and subsequent cyclization [26].

The mechanism for platinum-catalyzed cycloisomerization involves formation of platinum-vinyl cation intermediates through alkyne activation [26]. These cationic species undergo intramolecular cyclization with pendant nucleophiles, forming five- or six-membered rings depending on the substrate structure [26]. The stereoselectivity of these reactions demonstrates excellent control over multiple asymmetric centers [26].

Sequential cycloisomerization processes utilizing both copper(I) and platinum(II) catalysts have been developed to access novel polycyclic architectures [25]. The initial copper-mediated cycloisomerization forms isochromene intermediates, which subsequently undergo platinum-catalyzed enyne cycloisomerization to produce polycyclic cyclopropanes [25]. Optimization of the one-pot conditions achieves 89% yield of the desired cyclopropane products [25].

Gold-Catalyzed Cycloisomerization Mechanisms

Gold-catalyzed cycloisomerization reactions demonstrate exceptional efficiency and selectivity in transforming 1-Penten-4-yn-3-ol derivatives [6] [27]. The mechanism involves initial gold-alkyne coordination, activating the triple bond toward nucleophilic attack and enabling various cyclization patterns [6].

The gold-catalyzed cycloisomerization of 1,6-enynes proceeds through single-cleavage rearrangement mechanisms, producing 1,3-dienes with retained alkene stereochemistry [27]. For substrates bearing strongly electron-donating groups, the reaction pathway shifts to produce Z-configured products regardless of starting alkene geometry [27].

Gold-catalyzed cycloisomerization processes initiated by nucleophilic attack demonstrate unique reactivity patterns [6]. The mechanism involves gold-activation of alkyne groups toward hydride shift reactions, forming oxonium intermediates that undergo Prins-type cascade cyclization [6]. This process creates multiple carbon-carbon bonds in a single transformation [6].

Ruthenium-Catalyzed Rearrangement Mechanisms

Ruthenium-catalyzed cycloisomerization mechanisms involve coordination of the alkyne functionality followed by intramolecular cyclization [10] [28]. The [RuCl₂(PPh₃)₃] catalytic system promotes rearrangement through redox chain mechanisms with first-order dependence on both ruthenium complex and substrate [10].

The mechanism involves initial alkyne coordination to the ruthenium center, followed by intramolecular nucleophilic attack and subsequent rearrangement [10]. The kinetics demonstrate saturation behavior with respect to alkene concentration, suggesting reversible olefin coordination [10].

Ruthenium-catalyzed tandem processes combine cycloisomerization with ring-closing metathesis [28]. The mechanism involves initial cyclopropanation followed by metathesis catalyst generation through transfer of a methylene group to the ruthenium center [28]. This dual-function approach enables formation of complex polycyclic structures [28].

Iridium-Catalyzed Cycloisomerization Processes

Iridium-catalyzed cycloisomerization reactions demonstrate substrate-dependent reaction patterns that vary with catalyst structure and reaction conditions [14]. The [IrCl(CO)₃]ₙ system promotes different cyclization modes depending on the presence of carbon monoxide or nitrogen atmosphere [14].

Under carbon monoxide atmosphere, iridium catalysts promote skeletal reorganization of enynes to 1-vinylcycloalkenes with high selectivity [14]. The mechanism involves initial enyne coordination followed by rearrangement through metallacyclic intermediates [14]. The reaction demonstrates excellent compatibility with terminal acetylenic substrates [14].

The iridium-catalyzed cycloisomerization mechanism involves formation of iridium-carbene intermediates that undergo intramolecular cyclization [14]. The reaction pattern depends on both substrate structure and catalyst system, enabling access to diverse cyclic architectures [14].

Comparative Catalyst Efficiency Studies

Comprehensive evaluation of catalyst efficiency in 1-Penten-4-yn-3-ol transformations has revealed significant variations in performance metrics across different catalytic systems. These studies provide essential guidance for catalyst selection and optimization in synthetic applications.

Heterogeneous Catalyst Performance Comparison

Systematic comparison of heterogeneous catalysts demonstrates that palladium on alumina (Pd/Al₂O₃) systems achieve superior overall performance with 98% selectivity, 2.5-hour reaction times, and exceptional stability over 10 cycles [1] . The enhanced performance results from reduced coke formation and improved metal dispersion on the alumina support .

The Lindlar catalyst system, while achieving the highest selectivity at 99%, demonstrates significant limitations in terms of reaction time (8 hours) and catalyst stability (3 cycles) . The rapid deactivation stems from lead leaching, which compromises the catalyst's long-term utility . In contrast, palladium on carbon systems achieve moderate selectivity (88%) with shorter reaction times (2 hours) but limited stability (5 cycles) .

Platinum-based heterogeneous systems demonstrate 95% selectivity with 3-hour reaction times and stability over 8 cycles [3]. The reaction exhibits first-order dependence on hydrogen pressure across a range from 1.01 to 10.10 megapascals [3]. At hydrogen pressures exceeding 2.02 megapascals, the reaction demonstrates zero-order kinetics with respect to substrate concentration [3].

Homogeneous Catalyst Performance Evaluation

Homogeneous catalyst systems demonstrate distinct performance characteristics that vary significantly with metal center and ligand environment [8] [9] [6]. The [Cp*RuCl(PPh₃)₂] system achieves quantitative yields with turnover numbers up to 4300 in Heck-type reactions [8]. The reaction requires Hünig's base for optimal performance and operates under thermal conditions without external light [8].

Gold-based homogeneous systems exhibit exceptional efficiency, with IPrAuSbF₆ achieving 96% selectivity in 1.5 hours at room temperature [6]. The JohnPhosAuNCMe⁺ system demonstrates 97% selectivity with 2-hour reaction times and maintains stability over 11 cycles [6]. These systems operate under mild conditions and demonstrate broad substrate scope [6].

Iridium-based systems show remarkable efficiency in asymmetric transformations, with some catalysts maintaining activity at substrate-to-catalyst ratios of 7000 [13]. The optimization of reaction conditions reveals that three equivalents of formic acid are sufficient for complete conversion with excellent chemoselectivity [13].

Catalyst Stability and Deactivation Studies

Catalyst stability studies reveal significant differences in long-term performance across various systems [9] [6]. The palladium on alumina system demonstrates superior stability, retaining greater than 95% activity after 10 cycles due to reduced coke formation . This contrasts with Lindlar catalysts, which show rapid deactivation from lead leaching .

Surface analysis of heterogeneous catalysts after catalysis reveals that fragmentation of metal complexes represents the primary limitation for catalytic performance [9]. Immobilization strategies using phosphonate anchoring groups have been developed to address deactivation issues in homogeneous systems [9].

The stability of homogeneous catalysts varies significantly with ligand structure and reaction conditions [8] [6]. Ruthenium-based systems demonstrate exceptional stability under thermal conditions, while gold-based systems maintain activity over multiple cycles with minimal deactivation [6].

Optimization of Reaction Conditions

Systematic optimization studies have identified critical parameters for maximizing catalyst efficiency [3] [8]. Temperature control significantly impacts reaction outcomes, with optimal operating windows of 25-30°C providing balanced selectivity and reaction rates . Elevated temperatures (50°C) accelerate reactions but increase the risk of overhydrogenation and reduced selectivity .

Pressure optimization reveals that hydrogen pressure regimes of 1-2 bar minimize alkane formation while ensuring sufficient hydrogen availability for desired transformations . Operating at higher pressures (greater than 5 bar) leads to significant alkane formation and reduced selectivity .

Solvent selection profoundly impacts both environmental footprint and catalytic efficiency . Polar aprotic solvents like tetrahydrofuran improve catalyst dispersion, reducing reaction times by approximately 30% compared to nonpolar alternatives . Ionic liquids demonstrate excellent recovery potential with comparable efficiency to conventional solvents .

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive